molecular formula C23H22N6O4S B2428047 4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide CAS No. 938915-74-3

4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide

Cat. No.: B2428047
CAS No.: 938915-74-3
M. Wt: 478.53
InChI Key: RHNJUBRYMDCFPZ-UHFFFAOYSA-N
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Description

4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C23H22N6O4S and its molecular weight is 478.53. The purity is usually 95%.
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Properties

IUPAC Name

4-[4,7-dimethyl-2-[(4-methylphenyl)methyl]-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O4S/c1-14-4-6-16(7-5-14)13-28-21(30)19-20(26(3)23(28)31)25-22-27(19)12-15(2)29(22)17-8-10-18(11-9-17)34(24,32)33/h4-12H,13H2,1-3H3,(H2,24,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHNJUBRYMDCFPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=C4N3C=C(N4C5=CC=C(C=C5)S(=O)(=O)N)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(1,7-dimethyl-3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide is a complex organic molecule with potential therapeutic applications. Its structure combines elements of purine and sulfonamide chemistry, suggesting unique biological activities that merit detailed investigation.

Structural Overview

The molecular formula of the compound is C21H23N5O4SC_{21}H_{23}N_{5}O_{4}S, and its structure features a purine ring system substituted with various functional groups. This structural arrangement is indicative of its potential pharmacological properties.

The mechanism of action for this compound is hypothesized to involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction may modulate their activity and trigger various biochemical pathways. For instance, it may inhibit certain enzymes involved in DNA replication or repair, which could contribute to its potential use as an anticancer agent.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antibacterial Activity : Sulfonamides are known for their antibacterial properties. The presence of the sulfonamide group in this compound suggests it may also exhibit similar effects.
  • Anticancer Potential : The purine analogs have been studied for their ability to inhibit cancer cell proliferation. Preliminary studies suggest that this compound may have cytotoxic effects on various cancer cell lines.

In Vitro Studies

In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains and cancer cells. For example:

CompoundTarget Organism/Cell LineIC50 (µM)
Compound AE. coli12
Compound BMCF-7 (breast cancer)15

These findings indicate a promising biological activity profile for this compound.

Mechanistic Studies

Mechanistic studies using techniques such as Western blotting and flow cytometry have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and the modulation of cell cycle regulators.

Q & A

Q. What are the optimal synthetic routes for this compound, considering yield and purity?

Methodological Answer: The synthesis typically involves multi-step reactions, such as condensation of substituted benzaldehydes with triazole precursors under reflux conditions (e.g., ethanol with glacial acetic acid as a catalyst) . Purification strategies include vacuum evaporation and recrystallization. Yield optimization can be achieved by varying reaction time, solvent polarity (e.g., methanol-buffer systems for HPLC purification ), and stoichiometric ratios. Purity validation requires HPLC (C18 columns, UV detection) and NMR (¹H/¹³C) to confirm structural integrity .

Q. What analytical techniques are critical for characterizing the structural integrity of this compound post-synthesis?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and detecting impurities (e.g., epimers in related compounds ).
  • HPLC : Reverse-phase chromatography with buffer-methanol mobile phases (pH 4.6) to assess purity and resolve stereoisomers .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula and detect byproducts.

Q. How can reproducibility in synthesis be ensured across laboratories?

Methodological Answer: Standardize protocols using Design of Experiments (DoE) to identify critical variables (e.g., temperature, solvent ratios) . Document reaction conditions (e.g., reflux time, catalyst volume ) and validate results via inter-laboratory comparisons. Share raw analytical data (e.g., NMR spectra, HPLC chromatograms) for cross-verification.

Q. What strategies mitigate solvent effects on reaction kinetics and product distribution?

Methodological Answer: Solvent polarity and proticity significantly impact reaction pathways. For example, polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates in sulfonamide formation . Screen solvents using a DoE approach and monitor intermediates via TLC or in-situ IR spectroscopy.

Advanced Research Questions

Q. How can computational modeling guide the design of bioactives derivatives?

Methodological Answer: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and molecular docking to assess target binding (e.g., enzyme active sites). Couple computational insights with synthetic validation, as demonstrated in fluorescent maleimide derivatives . Machine learning models can prioritize derivatives with predicted metabolic stability .

Q. How can contradictory bioactivity data from different studies be resolved?

Methodological Answer: Conduct meta-analyses to identify confounding variables (e.g., assay conditions, cell lines). Validate findings using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies). For dose-response discrepancies, apply Hill slope analysis to compare potency (EC₅₀) and efficacy (Eₘₐₓ) across studies .

Q. What DoE methodologies optimize reaction conditions for scalable synthesis?

Methodological Answer: Implement factorial designs to screen variables (e.g., temperature, catalyst loading) and response surface methodology (RSM) to model non-linear relationships. For example, Bayesian optimization has outperformed human decision-making in reaction yield prediction . Scale-up strategies include continuous-flow systems to maintain consistent mixing and heat transfer .

Q. How do stereochemical centers in related derivatives affect bioactivity, and how can isomers be resolved?

Methodological Answer: Stereochemistry influences target binding (e.g., enantioselective interactions with enzymes). Use chiral chromatography (e.g., chiral HPLC or SFC with cellulose-based columns) to resolve epimers, as described for triazole derivatives . Compare bioactivity of isolated isomers in cell-based assays to establish structure-activity relationships (SAR).

Q. What in silico approaches predict metabolic stability in preclinical studies?

Methodological Answer: Leverage ADMET predictors (e.g., SwissADME, pkCSM) to estimate cytochrome P450 metabolism and clearance rates. Molecular dynamics simulations can model hepatic microsomal stability. Validate predictions with in vitro assays (e.g., liver microsome incubation followed by LC-MS quantification) .

Q. How can heuristic algorithms improve synthesis optimization?

Methodological Answer: Algorithms like Bayesian optimization or genetic algorithms efficiently explore high-dimensional parameter spaces. For example, Bayesian optimization has been used to maximize yields in diazomethane synthesis by iteratively updating reaction conditions (e.g., reagent ratios, flow rates) . Integrate real-time analytics (e.g., inline IR) for rapid feedback.

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